N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Description
N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a benzimidazole core substituted with a methyl group at position 6, a sulfanyl linker, and a 4-fluorophenylmethyl moiety. The benzimidazole ring is a privileged scaffold in medicinal chemistry, known for its role in targeting enzymes and receptors due to its aromatic and hydrogen-bonding capabilities . The 4-fluorophenyl group enhances bioavailability and metabolic stability by introducing electron-withdrawing effects, while the sulfanyl (-S-) linker contributes to conformational flexibility and binding interactions .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS/c1-11-2-7-14-15(8-11)21-17(20-14)23-10-16(22)19-9-12-3-5-13(18)6-4-12/h2-8H,9-10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTKVZWNZBRSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326988 | |
| Record name | N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666372 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866153-66-4 | |
| Record name | N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves the reaction of 6-methyl-1H-benzimidazole-2-thiol with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfanyl group (–S–) in the compound may undergo substitution reactions. For example:
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S-Alkylation : Reaction with alkyl halides in the presence of bases (e.g., K₂CO₃) to form thioethers .
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S-Oxidation : Conversion to sulfoxides or sulfones under oxidative conditions (e.g., H₂O₂), though this is less common in analogous compounds .
Hydrolysis
The acetamide group (–CONH–) may hydrolyze under acidic or basic conditions to yield carboxylic acids or amines:
Electrophilic Aromatic Substitution
The 4-fluorophenyl group may undergo electrophilic substitution reactions, though fluorine’s electron-withdrawing nature typically deactivates the ring. Exceptions may occur under strong activating conditions (e.g., nitration) .
Substituent Effects
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Fluorine’s Role : The 4-fluorophenyl group’s electron-withdrawing nature likely enhances the stability of adjacent carbonyl groups (e.g., acetamide) but reduces nucleophilicity of the sulfanyl group .
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Benzimidazole Substituents : The 6-methyl group on the benzimidazole may influence steric and electronic properties, potentially affecting reaction rates in substitution reactions .
Analytical and Structural Validation
Analogous compounds are characterized using:
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NMR Spectroscopy : To confirm connectivity and substitution patterns (e.g., δ ~2.8 ppm for methyl groups on benzimidazole) .
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Mass Spectrometry : Molecular ion peaks (e.g., m/z 273.35 for C₁₄H₁₅N₃O₂S).
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Elemental Analysis : Verification of stoichiometry (e.g., C: 38.81%, H: 2.17% for a similar benzimidazol-2-yl acetamide) .
Research Gaps
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Direct reactivity data : No specific studies on the 4-fluorophenyl methyl-substituted variant are available in the provided sources.
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Kinetic studies : Rate constants for hydrolysis or substitution reactions remain uncharacterized.
This synthesis and reactivity analysis leverages structural analogs and general reaction mechanisms observed in benzimidazole-acetamide chemistry. Further experimental validation would be required to confirm specific reactivities of the target compound.
Scientific Research Applications
Pharmacological Applications
1. Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of benzimidazole derivatives, including N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide. In vitro assays have shown that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives based on the benzimidazole structure were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some showing minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
2. Antifungal Properties
The compound has also been evaluated for antifungal activity. Studies indicate that certain benzimidazole derivatives possess efficacy against fungal strains such as Candida albicans and Aspergillus niger. The structure of this compound may enhance its interaction with fungal cell membranes, leading to increased antifungal potency .
3. Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives are well-documented. Research has shown that compounds similar to this compound can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines. In animal models, these compounds have demonstrated significant reductions in inflammation markers, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Antibacterial Evaluation
A study conducted by Luo et al. (2021) synthesized several benzimidazole derivatives and assessed their antibacterial activity. Among these, a derivative structurally related to this compound exhibited an MIC of 4 μg/ml against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Research
In another investigation by Bukhari et al. (2016), a series of benzimidazole derivatives were tested for anti-inflammatory efficacy using carrageenan-induced paw edema in rats. The results showed that compounds similar to this compound significantly reduced edema compared to control groups, suggesting their therapeutic potential in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, thereby modulating their activity. This compound may inhibit the function of certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
Heterocyclic Core Influence
- Benzimidazole vs. However, triazole-containing compounds (e.g., VUAA-1) exhibit stronger receptor agonist activity due to their smaller size and higher ligand efficiency .
- Thiazole-Triazole Hybrids : Compound 11d () demonstrates that combining thiazole and triazole moieties can enhance antiviral activity, likely due to improved interactions with viral proteases .
Substituent Effects
- Fluorophenyl Group: The 4-fluorophenyl group in the target compound and Compound 11d improves membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogues (e.g., iCRT3) .
- Alkyl vs. Aryl Substituents : VUAA-1 and OLC-12 feature ethyl and isopropyl groups, respectively, which optimize hydrophobic interactions in olfactory receptors. In contrast, the phenylethyl group in iCRT3 enhances binding to β-catenin .
Sulfanyl Linker Role
- The sulfanyl (-S-) linker in all listed compounds facilitates conformational flexibility and disulfide bond mimicry, critical for binding to cysteine-rich domains (e.g., β-catenin in iCRT3) or ion channels (e.g., Orco receptors in VUAA-1) .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.39 g/mol. The compound features a fluorinated phenyl group , a benzimidazole moiety , and an acetamide functional group , which contribute to its unique biological properties .
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro evaluations have shown effectiveness against several pathogens, with minimum inhibitory concentrations (MIC) indicating significant antibacterial activity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines, with specific IC50 values highlighting its potency. For instance, derivatives related to this compound have shown IC50 values ranging from 1.88 μM to 4.2 μM against various cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anticancer | Induces apoptosis in A375 cell lines | |
| Enzyme Inhibition | DNA gyrase IC50 = 31.64 μM |
Detailed Findings
- Antimicrobial Studies : In a study evaluating various derivatives, this compound displayed significant activity against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating its potential as an antimicrobial agent .
- Anticancer Activity : Another study highlighted the compound's ability to inhibit cancer cell growth significantly, with IC50 values indicating strong cytotoxic effects on multiple cancer types including breast and lung cancers .
- Mechanistic Insights : The mechanism behind its anticancer activity may involve the induction of cell cycle arrest and apoptosis, suggesting that it could be a candidate for further development in cancer therapeutics .
Q & A
Advanced Question
- Experimental : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and intermolecular interactions. For example, the benzimidazole sulfanyl group may exhibit rotational flexibility, requiring low-temperature data collection to reduce thermal motion artifacts .
- Computational Validation : Density Functional Theory (DFT) optimizes the geometry (e.g., using B3LYP/6-31G* basis sets) and compares calculated vs. experimental bond parameters. Discrepancies >0.05 Å suggest potential crystal packing effects .
What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions addressed?
Basic Question
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorophenyl CH₂ at δ 4.5–4.7 ppm, benzimidazole protons at δ 7.2–8.1 ppm). Aromatic coupling patterns resolve substitution ambiguities .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~400 Da). Contradictions (e.g., isotope patterns mismatching Cl/Br content) require re-evaluation of synthetic intermediates .
Which biological assays are suitable for evaluating its proteasome inhibition activity, and how are false positives minimized?
Advanced Question
- Fluorogenic Assays : Use substrates like succinyl-Leu-Leu-Val-Tyr-AMC to measure chymotrypsin-like proteasome activity. Pre-treat cells with lactacystin (a proteasome inhibitor) as a control to confirm target specificity .
- False-Positive Mitigation : Include counterscreens for off-target effects (e.g., calpain/caspase activity assays) and validate via Western blotting for ubiquitinated protein accumulation .
How can computational approaches predict SAR for structural analogs targeting elastase or proteasome inhibition?
Advanced Question
- Molecular Docking : Use AutoDock Vina to model interactions with proteasome β5 subunit (PDB: 4R3O) or neutrophil elastase (PDB: 1H1B). Prioritize analogs with improved hydrogen bonding (e.g., fluorophenyl-CH₂ to Gly47) or hydrophobic packing (benzimidazole to Val31) .
- QSAR Modeling : Train models on IC₅₀ data from analogs (e.g., substituent effects at benzimidazole-C6). Hammett constants (σ) for electron-withdrawing groups correlate with enhanced activity .
How should researchers address contradictions between in vitro and in vivo efficacy data?
Advanced Question
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid clearance. Poor solubility (logP >5) may limit bioavailability, necessitating formulation with cyclodextrins or PEGylation .
- Metabolite Identification : LC-MS/MS detects major metabolites (e.g., sulfoxide formation at the thioether linkage), which may explain reduced in vivo activity .
What strategies optimize crystallization for challenging derivatives of this compound?
Advanced Question
- Co-Crystallization : Add small-molecule additives (e.g., hexafluoroisopropanol) to stabilize flexible regions like the sulfanyl-acetamide chain .
- Twinned Data Refinement : For poorly diffracting crystals, use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R₁/Rw convergence (<5% difference) .
How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Advanced Question
- Core Modifications : Replace the 4-fluorophenyl group with 3,5-difluorophenyl to enhance hydrophobic interactions. Substitute benzimidazole-C6 methyl with Cl/Br for steric bulk .
- Linker Optimization : Replace the thioether with sulfone to improve metabolic stability, though this may reduce potency due to decreased flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
